REACTION_CXSMILES
|
[CH:1](=O)[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[CH2:8]([SH:12])[CH2:9][CH2:10][SH:11]>C(Cl)Cl>[CH2:2]([CH:1]1[S:12][CH2:8][CH2:9][CH2:10][S:11]1)[CH2:3][CH2:4][C:5]#[CH:6]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(CCCC#C)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 2 days after which it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HCl(g) was bubbled into the solution for 10 minutes when it
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was poured onto 100 mL of 10% KOH
|
Type
|
WASH
|
Details
|
The organics were washed again with 10% KOH (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, and dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
before evaporation at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled at 0.1 mm, oven 110° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC#C)C1SCCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72449.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |